7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Description
7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H26F2N2O3S and its molecular weight is 496.57. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Quinolone derivatives, including structures similar to 7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, are recognized for their potent antibacterial activities. One study highlights the synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, revealing that certain substituents at the 7-position, such as oxazoline and oxazine rings, significantly enhance in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative ones (Cooper et al., 1990). Furthermore, another study on the synthesis and antibacterial activities of quinolones containing five- and six-membered heterocyclic substituents corroborates the importance of the structural arrangement for antibacterial potency, specifically highlighting the efficacy against methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae (Kuramoto et al., 2003).
Fluorination and Fluorochemical Applications
The electrochemical fluorination of compounds related to this compound, specifically targeting nitrogen-containing carboxylic acids, has been explored for the production of perfluoroacid fluorides. These derivatives exhibit potential as key precursors for soft-type fluorochemicals, offering insights into the development of materials with reduced surface tension and enhanced properties for various applications (Abe et al., 1992).
Antimalarial Activity
Quinoline derivatives also show promising antimalarial effects. The synthesis of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides demonstrates potent antimalarial activity in mice, suggesting the potential of quinoline structures for developing new antimalarial drugs (Kesten et al., 1987).
Fluorogenic and Fluorescent Properties
The exploration of quinoline derivatives as efficient fluorophores highlights their application in biochemistry and medicine for studying various biological systems. Quinoline derivatives, particularly aminoquinolines, are identified for their potential as antioxidants, radioprotectors, and sensitive, selective compounds for DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).
Properties
IUPAC Name |
7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F2N2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-11-9-18(3)10-12-21)17-31(24)16-19-7-6-8-20(28)13-19/h6-15,17H,4-5,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXLCVZPRUPOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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